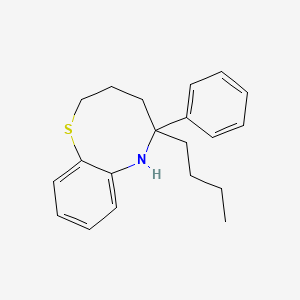
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester is a chemical compound with the molecular formula C_9H_16N_2O_2. This compound is part of the hydrazinecarboxylic acid ester family, which is known for its diverse applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester can be synthesized through the esterification of hydrazinecarboxylic acid with cycloheptylidene and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original ester compound.
Scientific Research Applications
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, cycloheptylidene-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hydrazinecarboxylic acid and cycloheptylidene, which can then interact with enzymes and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: A simpler ester with similar reactivity but different physical properties.
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester: Another ester with a different cycloalkyl group, leading to variations in reactivity and applications.
Uniqueness
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester is unique due to its specific cycloheptylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.
Properties
CAS No. |
88693-07-6 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl N-(cycloheptylideneamino)carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)11-10-8-6-4-2-3-5-7-8/h2-7H2,1H3,(H,11,12) |
InChI Key |
IWLSVDITFYYJCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NN=C1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


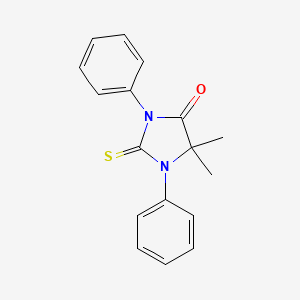
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)

![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
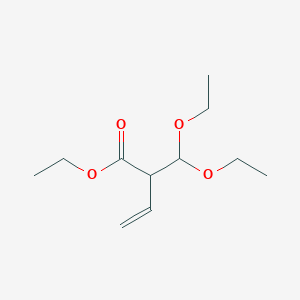
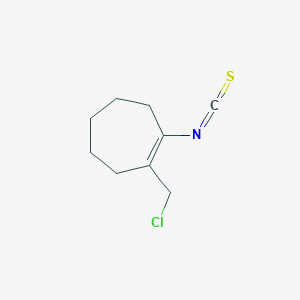
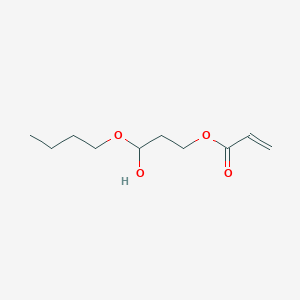
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
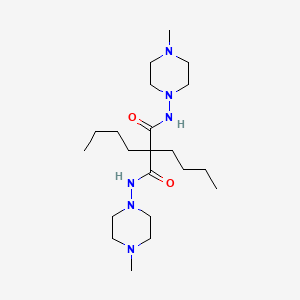
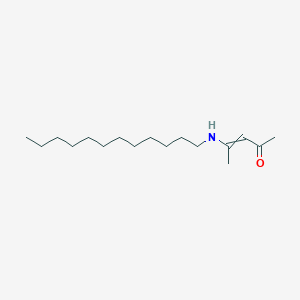
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
